molecular formula C10H16O4S B13745765 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid CAS No. 46365-05-3

4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid

Cat. No.: B13745765
CAS No.: 46365-05-3
M. Wt: 232.30 g/mol
InChI Key: LKTRVKICUSKZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid is a bicyclic sulfonic acid derivative with a rigid norbornane-like framework. The sulfonic acid group (-SO₃H) at position 2 confers strong acidity (pKa ~1–2) and high water solubility. Its structure is closely related to camphorsulfonic acid (CSA), a well-known chiral resolving agent, but differs in substituent positioning and stereochemistry.

Properties

CAS No.

46365-05-3

Molecular Formula

C10H16O4S

Molecular Weight

232.30 g/mol

IUPAC Name

4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid

InChI

InChI=1S/C10H16O4S/c1-9(2)6-4-5-10(9,3)8(11)7(6)15(12,13)14/h6-7H,4-5H2,1-3H3,(H,12,13,14)

InChI Key

LKTRVKICUSKZGA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2S(=O)(=O)O)C)C

Origin of Product

United States

Preparation Methods

Classical Sulfonation of Camphor

  • Starting Material: Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)
  • Sulfonating Agent: Fuming sulfuric acid (oleum) or chlorosulfonic acid
  • Reaction Conditions: Controlled temperature (0–50 °C) to avoid over-sulfonation or degradation
  • Mechanism: Electrophilic aromatic substitution at the 2-position of camphor, forming the sulfonic acid group attached to the bicyclic framework
  • Work-up: Quenching with ice water, neutralization, and purification by recrystallization or extraction

This method is well-documented as a straightforward approach but may suffer from moderate yields due to side reactions and requires careful temperature control.

Improved Synthetic Routes via Functionalized Intermediates

Recent studies have reported multi-step syntheses starting from camphor derivatives or related bicyclic compounds to improve selectivity and yield:

  • Step 1: Preparation of bicyclo[2.2.1]heptane derivatives such as dimethyl 7-oxobicyclo[2.2.1]heptane-exo-2,exo-3-dicarboxylate through Diels-Alder reactions involving 6,6-dimethylfulvene and maleic anhydride.
  • Step 2: Hydrogenation of Diels-Alder adducts to obtain saturated bicyclic intermediates.
  • Step 3: Functional group transformations including oxidation to introduce the oxo group at position 3.
  • Step 4: Sulfonation of the bicyclic ketone intermediate to yield the target sulfonic acid.

This route, although longer, offers better control over stereochemistry and functional group placement, which is crucial for the compound's applications in asymmetric synthesis.

Alternative Routes Using Carbene Insertion and Cycloaddition Strategies

  • Intramolecular carbene insertion reactions have been employed to construct bicyclic frameworks with oxo and sulfonic acid functionalities.
  • Tandem cycloaddition sequences involving cyclopentadiene and norbornadiene derivatives provide access to polycyclic intermediates that can be selectively oxidized and sulfonated.

These methods are more specialized and used mainly in research contexts aiming to synthesize complex norbornane derivatives related to camphor sulfonic acid analogs.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material(s) Key Reagents & Conditions Advantages Disadvantages Yield Range (%)
Classical Sulfonation Camphor Fuming sulfuric acid or chlorosulfonic acid; 0–50 °C Simple, direct Moderate yield, side reactions 50–70
Multi-step via Diels-Alder and Hydrogenation 6,6-Dimethylfulvene + Maleic anhydride Diels-Alder reaction, hydrogenation, oxidation, sulfonation High stereochemical control Multi-step, longer synthesis 60–80
Carbene Insertion and Cycloaddition Routes Norbornadiene and cyclopentadiene derivatives Intramolecular carbene insertion, cycloaddition, oxidation Access to complex derivatives Specialized, lower scalability Variable

Research Findings and Optimization Notes

  • Temperature Control: Maintaining low temperatures during sulfonation is critical to prevent decomposition and ensure regioselectivity.
  • Stereochemistry: The bicyclic framework's rigid structure allows for stereoselective sulfonation, which is important for catalytic applications.
  • Purification: Recrystallization from suitable solvents (e.g., water, alcohols) is effective for isolating pure this compound.
  • Scale-up Potential: Classical sulfonation is scalable but less selective; multi-step routes provide better purity but require optimization for industrial production.

Chemical Reactions Analysis

Types of Reactions

4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonate esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols, amines, under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Catalyst in Organic Reactions
One of the primary applications of 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid is its role as a catalyst in organic synthesis. Its acidic properties make it suitable for facilitating various reactions, including:

  • Esterification : The compound can catalyze the formation of esters from carboxylic acids and alcohols.
  • Aldol Reactions : It can promote aldol condensation reactions, which are vital in forming carbon-carbon bonds in organic molecules.

These catalytic properties are particularly valuable in synthesizing complex organic compounds used in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Drug Development
The compound's structural features allow it to interact with biological systems effectively. It has been investigated for potential use in drug formulation and delivery systems due to the following characteristics:

  • Solubility Enhancer : It can improve the solubility of poorly soluble drugs, enhancing their bioavailability.
  • Stabilizing Agent : The compound can stabilize active pharmaceutical ingredients (APIs) during storage and formulation processes.

Material Science

Polymer Chemistry
In material science, this compound is utilized in the development of polymers with specific properties:

  • Thermoplastic Elastomers : It serves as a component in creating thermoplastic elastomers that exhibit flexibility and durability.
  • Coatings and Adhesives : The compound’s chemical structure allows it to be incorporated into coatings and adhesives that require high performance under varying conditions.

Case Study 1: Esterification Reactions

In a study examining the use of camphor sulfonic acid as a catalyst for esterification reactions, researchers found that it significantly increased the yield of esters compared to traditional catalysts. The study highlighted its efficiency in catalyzing reactions at lower temperatures, thus reducing energy consumption.

Case Study 2: Drug Formulation

A pharmaceutical study explored the use of camphor sulfonic acid as a solubilizing agent for a poorly soluble anti-cancer drug. Results indicated that formulations containing the compound showed improved dissolution rates and enhanced cellular uptake in vitro, suggesting its potential for improving therapeutic efficacy.

Summary Table of Applications

Application AreaSpecific Use CasesBenefits
Chemical SynthesisCatalysis in esterification and aldol reactionsIncreased reaction rates and yields
PharmaceuticalsSolubility enhancement for drugsImproved bioavailability
Stabilization of active pharmaceutical ingredientsEnhanced stability during storage
Material ScienceDevelopment of thermoplastic elastomersFlexibility and durability
Incorporation into coatings and adhesivesHigh performance under various conditions

Mechanism of Action

The mechanism of action of 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The oxo group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key parameters for the target compound and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Functional Groups Melting Point (°C) Key Properties
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid (target) Not specified Likely C₁₀H₁₆O₄S ~232.29 (estimated) Sulfonic acid, ketone N/A High acidity, polar, water-soluble; potential UV stabilizer
(1R,2S,4R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid 18530-30-8 C₁₁H₁₆O₃ 196.24 Carboxylic acid, ketone 127.5 Moderate acidity (pKa ~4–5), chiral building block in synthesis
4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzenesulfonic acid 56039-58-8 C₁₇H₂₀O₄S 320.40 Aromatic sulfonic acid, conjugated ketone N/A Enhanced lipophilicity due to aromatic ring; used in polymer coatings
[(1R,7R)-3-Bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]hept-7-yl]methanesulfonic acid Not specified C₁₀H₁₅BrO₄S 335.25 Bromine, methanesulfonic acid N/A Bromine enhances molecular weight; potential intermediate in pharmaceuticals
L-(+)-Camphorsulfonic acid (CSA) 61380-66-3 C₁₀H₁₆O₄S 232.29 Sulfonic acid, chiral center 193–195 Chiral resolving agent, catalyst in asymmetric synthesis
Bicyclo[2.2.1]heptane-2-sulfonamide,3-methyl 7167-17-1 C₁₅H₁₉N₆OSCl 366.87 Sulfonamide, methyl substituent N/A Bioisostere for medicinal chemistry; moderate solubility

Research Findings and Industrial Relevance

  • UV Absorbers : Derivatives like Cibafast H (a bis-sulfonic acid compound) are used in sunscreens and coatings due to their UV-absorbing bicyclo frameworks .
  • Polymer Chemistry : The compound in is polymerized with acrylamide for functional materials, exploiting its sulfonic acid group for hydrophilicity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of bicyclic sulfonic acid derivatives often involves sulfonation of preformed bicyclic ketones. For example, methanesulfonyl chloride can react with a bicyclo[2.2.1]heptane derivative in the presence of a base like triethylamine under anhydrous conditions to minimize hydrolysis . Key parameters include:

  • Temperature : 0–25°C to control exothermic reactions.
  • Solvent : Dichloromethane or THF for solubility and inertness.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) improves purity. Yields typically range from 60% to 85%, depending on steric hindrance.

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the bicyclic framework. For instance, the sulfonic acid proton appears as a broad singlet (~δ 11–12 ppm), while methyl groups on the bicyclo structure resonate at δ 1.2–1.5 ppm .
  • X-ray Crystallography : Provides definitive proof of stereochemistry. The bicyclo[2.2.1]heptane system often exhibits bond angles of ~95–105° and distinct torsion angles for substituents .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-H]^- ion for sulfonic acids).

Q. How do pH and solvent polarity affect the stability of the sulfonic acid group in aqueous solutions?

  • Methodological Answer : The sulfonic acid group is highly acidic (pKa ~1–2), making it stable in acidic conditions but prone to deprotonation in neutral/basic media. Stability studies should:

  • Use buffered solutions (pH 1–7) to track degradation via HPLC.
  • Avoid polar aprotic solvents (e.g., DMSO), which can accelerate decomposition. Aqueous acetonitrile (70:30) is recommended for long-term storage .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for predicting the reactivity of the bicyclo[2.2.1]heptane core in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to model transition states and electron density maps. The 3-oxo group directs nucleophilic attack to the adjacent carbon due to its electron-withdrawing effect, while steric hindrance from 4,7,7-trimethyl groups slows reactivity .
  • Molecular Dynamics : Simulate solvent effects (e.g., water vs. THF) to predict reaction pathways.

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts in asymmetric sulfonation reactions. For example, a titanium-BINOL complex achieves enantiomeric excess (ee) >90% under optimized conditions .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) can separate enantiomers via selective esterification of the sulfonic acid group .

Q. What strategies resolve contradictions in reported biological activity data for this compound’s derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Re-evaluate IC50_{50} values across multiple cell lines (e.g., HeLa vs. HEK293) to identify cell-specific effects.
  • Metabolite Profiling : Use LC-MS to detect decomposition products that may interfere with bioassays. For example, hydrolysis of the sulfonic acid group generates inactive ketones, leading to false negatives .

Q. How does the rigid bicyclic framework influence binding affinity in enzyme inhibition studies?

  • Methodological Answer :

  • Molecular Docking : Compare binding poses of the bicyclo[2.2.1]heptane derivative with flexible analogs. The rigid structure reduces entropy loss upon binding, enhancing affinity for targets like cyclooxygenase-2 (COX-2) .
  • Structure-Activity Relationships (SAR) : Modify substituents at the 2-sulfonic acid position to optimize hydrogen bonding with catalytic residues (e.g., Tyr385 in COX-2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.